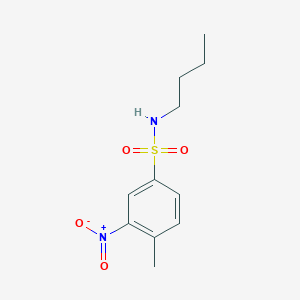

N-butyl-4-methyl-3-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-3-4-7-12-18(16,17)10-6-5-9(2)11(8-10)13(14)15/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSNAWAFKANFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266244 | |

| Record name | N-Butyl-4-methyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108227-53-8 | |

| Record name | N-Butyl-4-methyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108227-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-4-methyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for N Butyl 4 Methyl 3 Nitrobenzenesulfonamide and Analogues

Evolution of S-N Bond Formation Strategies

The creation of the S-N bond is the cornerstone of sulfonamide synthesis. Traditional methods are being supplemented and, in some cases, replaced by modern oxidative techniques that offer milder conditions and broader substrate compatibility.

The most conventional and widely practiced method for synthesizing sulfonamides is the amidation reaction between a sulfonyl chloride and a primary or secondary amine. thieme-connect.com This approach remains a mainstay for the synthesis of simple sulfonamide intermediates due to its high yields and reliability. thieme-connect.com

For the specific synthesis of N-butyl-4-methyl-3-nitrobenzenesulfonamide, the process begins with the preparation of the requisite sulfonyl chloride precursor, 4-methyl-3-nitrobenzene-1-sulfonyl chloride. This is typically achieved through the electrophilic aromatic substitution of o-nitrotoluene with chlorosulfonic acid. chemicalbook.com The subsequent reaction involves the condensation of this sulfonyl chloride with n-butylamine, usually in the presence of a base like triethylamine (B128534) or sodium carbonate, to neutralize the hydrochloric acid byproduct. google.com This reaction is a straightforward and effective pathway to the target compound.

General Reaction Scheme:

Step 1: Sulfonyl Chloride Formation: o-Nitrotoluene + Chlorosulfonic Acid → 4-Methyl-3-nitrobenzene-1-sulfonyl chloride

Step 2: Amidation: 4-Methyl-3-nitrobenzene-1-sulfonyl chloride + n-Butylamine → this compound

While robust, this method has limitations, including the use of harsh reagents like chlorosulfonic acid and the generation of stoichiometric waste. thieme-connect.comnih.gov

To circumvent the limitations of the sulfonyl chloride method, oxidative S-N bond construction has emerged as a powerful alternative. researchgate.net These strategies involve the direct coupling of various sulfur sources with amines under oxidative conditions, avoiding the need to pre-form a reactive sulfonyl halide. thieme-connect.comresearchgate.net

Key approaches in oxidative S-N bond construction include:

Coupling of Thiols and Amines: Aryl thiols can be directly coupled with amines in the presence of a suitable oxidant. For instance, I2O5 has been used to mediate the oxidative S-N coupling between aryl thiols and various amines under mild, metal-free conditions, affording sulfonamides in moderate to good yields. thieme-connect.comrsc.org Electrochemical methods have also been developed, where the oxidative coupling is driven by electricity, representing a green and efficient pathway that generates hydrogen as the only byproduct. acs.org

Use of Sulfinic Acids and Their Salts: Sulfinic acids or their salts are common S-reagents in these transformations. thieme-connect.com The oxidation of the sulfinic acid generates a reactive species that readily couples with an amine to form the S-N bond. researchgate.net

Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can serve as a source of SO2, which can be inserted between other reactants to form the sulfonyl bridge. thieme-connect.com

These oxidative methods are characterized by their use of readily available starting materials and milder reaction conditions, making them attractive for modern synthetic applications. thieme-connect.comresearchgate.net

Advanced Carbon-Nitrogen (C-N) Cross-Coupling Approaches

Advanced cross-coupling reactions provide powerful tools for constructing the C-N bond in N-substituted sulfonamides, offering high levels of control and functional group tolerance.

Palladium catalysis is a cornerstone of modern C-N bond formation, and its application in sulfonamide synthesis is well-established. These methods can be used to either arylate or alkylate a pre-formed sulfonamide.

N-Alkylation: Palladium complexes, including pincer-type catalysts, have demonstrated high efficiency in the N-alkylation of sulfonamides using alcohols as the alkylating agents. researchgate.netchemrxiv.org This process often proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the sulfonamide, followed by reduction of the resulting imine. chemrxiv.org This offers a green and atom-economical alternative to using alkyl halides. chemrxiv.org

N-Arylation: The synthesis of N-aryl sulfonamides can be challenging due to the reduced nucleophilicity of the sulfonamide nitrogen. thieme-connect.com However, palladium-catalyzed methods have been developed for the cross-coupling of sulfonamides with aryl halides and boronic acids. nih.govresearchgate.net For example, a palladium-catalyzed process for the chlorosulfonylation of arylboronic acids followed by amination provides a convergent route to diverse sulfonamides under mild conditions. nih.gov

| Catalyst/System | Coupling Partners | Key Features |

| Palladium(II) pincer complexes | Sulfonamides + Alcohols | Efficient N-alkylation via borrowing hydrogen mechanism. researchgate.netchemrxiv.org |

| SPhos Pd G3 | Aryl Halides + N-Sulfinylamines | Synthesis of sulfinamides, precursors to sulfonamides. nih.gov |

| Pd(0)/Ligand | Arylboronic Acids + SO2 Source + Amine | Convergent synthesis allowing variation of all components. nih.gov |

Mechanochemistry, which utilizes mechanical energy from ball milling to drive chemical reactions, has gained traction as a sustainable synthetic tool. rsc.org This solvent-free or low-solvent approach can lead to shorter reaction times and unique reactivity.

A notable development is the three-component, palladium-catalyzed mechanochemical synthesis of aromatic sulfonamides. rsc.org In this process, an aryl bromide or aromatic carboxylic acid is coupled with an amine and a sulfur dioxide source, such as potassium metabisulfite (B1197395) (K2S2O5), under ball-milling conditions. thieme-connect.comrsc.org This strategy accommodates a wide range of primary and secondary amines and is tolerant of numerous functional groups, providing a novel and green route to a diverse array of sulfonamides. rsc.org The reactions have also been successfully scaled up to gram quantities, demonstrating their practical utility. rsc.orgrsc.org

N-H Functionalization and C-H Amination Routes

Late-stage functionalization and direct C-H amination represent the cutting edge of synthetic chemistry, enabling the modification of complex molecules and offering highly atom-economical routes to sulfonamides.

N-H functionalization strategies aim to modify the sulfonamide moiety in the later stages of a synthesis, which is particularly valuable in drug discovery. nih.gov Instead of building the molecule from scratch, a pre-existing sulfonamide scaffold is chemically altered.

Recent innovations have focused on activating the primary sulfonamide group, which is often considered synthetically inert. nih.govresearchgate.net

Conversion to Sulfonyl Chlorides: Primary sulfonamides can be converted into highly reactive sulfonyl chlorides using activating reagents like Pyry-BF4. This allows for subsequent coupling with a wide variety of nucleophiles. nih.gov

Radical Intermediates: Through photocatalysis, N-sulfonylimines derived from primary sulfonamides can serve as precursors to sulfonyl radical intermediates. nih.govacs.org These radicals can then engage in various transformations, such as coupling with alkene fragments, unlocking new chemical reactivity. acs.org

Deamination to Sulfinates: N-heterocyclic carbene (NHC) catalysis can be used for the reductive deamination of primary sulfonamides to form sulfinate salts. organic-chemistry.orgthieme-connect.com These sulfinates are versatile intermediates that can be converted into other functional groups, effectively turning the sulfonamide into a synthetic handle. organic-chemistry.orgthieme-connect.com

Direct C-H amination is a highly desirable transformation that installs a nitrogen-containing group directly onto a carbon-hydrogen bond, avoiding the need for pre-functionalized substrates. nih.gov This approach offers significant improvements in step- and atom-economy.

In the context of sulfonamide synthesis, palladium-catalyzed intermolecular allylic C-H amination has been developed. For example, a Pd(II)/SOX (sulfoxide-oxazoline) catalyst system enables the C-N fragment coupling between terminal olefins and N-protected sulfonamides. nih.gov This method provides access to a range of allylic amines with excellent regioselectivity and stereoselectivity. nih.gov While this specific example functionalizes a hydrocarbon with a sulfonamide, related strategies aim to directly install sulfonamide groups onto C-H bonds, representing an ongoing area of research. organic-chemistry.org

Intermolecular Amidation Strategies

The most conventional and widely employed method for the synthesis of sulfonamides is the intermolecular amidation of sulfonyl chlorides with primary or secondary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. uniba.it Traditional methods often utilize volatile and hazardous organic solvents like dichloromethane, dioxane, and acetonitrile, with an organic base such as triethylamine or pyridine (B92270) that can also act as the solvent. uniba.it

In the context of synthesizing this compound, this strategy would involve the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with n-butylamine. The reaction progress and yield are influenced by factors such as the choice of solvent, the base used, and the reaction temperature. While effective, this classical approach has prompted the development of more sustainable and efficient alternatives to mitigate the environmental impact associated with solvent and reagent use.

Recent advancements in intermolecular amidation have focused on the late-stage functionalization of complex molecules. chemrxiv.org These methods allow for the introduction of the sulfonamide group at a later stage of a synthetic sequence, which is particularly valuable in drug discovery and development. chemrxiv.org

Stereoselective N-H Functionalization

The development of stereoselective methods for the functionalization of the N-H bond in sulfonamides is a significant area of research, as it allows for the introduction of chirality and the synthesis of enantioenriched sulfonamide derivatives. One notable approach involves the use of carbene organocatalysis for the enantioselective modification of sulfonamides. rsc.org

This methodology has been shown to be effective for a broad range of substrates with good to excellent yields and high enantioselectivity. rsc.org The reaction proceeds under mild conditions and exhibits a high degree of functional group tolerance. rsc.org DFT calculations and experimental observations suggest that the reaction mechanism involves a stepwise addition pathway, with non-covalent interactions such as cation-π interactions playing a crucial role in both reactivity and stereocontrol. rsc.org This strategy offers a powerful tool for the synthesis of chiral sulfonamides and could be potentially applied to the modification of this compound to generate novel chiral analogues.

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to reduce the environmental footprint of these important compounds. This includes the use of safer solvents, the development of catalytic methods, and the use of alternative energy sources to drive reactions.

Aqueous Media and Dynamic pH Control Methodologies

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. rsc.org The synthesis of sulfonamides in aqueous media has been successfully demonstrated, offering an environmentally benign alternative to traditional organic solvents. researchgate.net

A key challenge in aqueous sulfonamide synthesis is the competing hydrolysis of the sulfonyl chloride reactant. To address this, dynamic pH control methodologies have been developed. researchgate.net By carefully controlling the pH of the reaction mixture, the rate of sulfonamide formation can be maximized while minimizing the hydrolysis of the sulfonyl chloride. researchgate.net This approach often involves the use of a pH-stat to maintain the optimal pH throughout the reaction. This method not only improves the yield and purity of the desired sulfonamide but also simplifies the workup procedure, as the product can often be isolated by simple filtration after acidification. researchgate.net

| Reactants | Conditions | Yield | Reference |

| Arylsulfonyl chlorides and amines | Aqueous media, dynamic pH control | Excellent | researchgate.net |

| 2-aminopyridine and tosyl chloride | Aqueous alkaline solution, ambient temperature | Not specified | researchgate.net |

This table summarizes the application of aqueous media and dynamic pH control in sulfonamide synthesis.

Deep Eutectic Solvents (DES)-Mediated Synthesis

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for a variety of organic transformations, including the synthesis of sulfonamides. uniba.itnih.gov DESs are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than the individual components. nih.gov They are often biodegradable, non-toxic, and have low volatility, making them attractive alternatives to conventional organic solvents. uniba.it

The synthesis of sulfonamides in DESs, such as those based on choline (B1196258) chloride with glycerol (B35011) or urea, has been shown to proceed efficiently at room temperature and under aerobic conditions, with yields up to 97%. uniba.itnih.gov The use of DESs can also facilitate product isolation, often requiring simple extraction or filtration after decantation. uniba.it The eco-friendliness of this method can be further quantified using metrics like the E-factor and EcoScale. nih.gov

| Deep Eutectic Solvent | Reaction Conditions | Yield | Reference |

| Choline chloride/glycerol (1:2) | Room temperature, aerobic, 2-12 h | Up to 97% | uniba.itnih.gov |

| Choline chloride/urea (1:2) | Room temperature, aerobic, 2-12 h | Up to 97% | uniba.itnih.gov |

This table presents examples of deep eutectic solvents used in sulfonamide synthesis and the corresponding reaction outcomes.

Metal-Free and Photocatalytic Approaches

The development of metal-free and photocatalytic methods for sulfonamide synthesis aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive transition metal catalysts. rsc.orgacs.org Photocatalytic approaches, in particular, offer a sustainable way to access reactive intermediates under mild conditions using light as a renewable energy source. nih.gov

A metal-free photocatalytic strategy has been developed for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates. nih.gov This allows for the combination of pharmaceutically relevant sulfonamides with various alkene fragments. nih.gov Another innovative approach utilizes NaI as a dual-functional transfer reagent and soft electron donor to achieve the synthesis of sulfonamides from aryl triflates under transition-metal-free and photosensitizer-free conditions. rsc.org This light-assisted directed electron transfer pathway overcomes limitations of traditional single-electron transfer (SET) mechanisms. rsc.org Furthermore, transition-metal-free photocatalytic S-N coupling reactions have been developed using an organic photocatalyst to synthesize acylsulfonamides from sodium organosulfinates and hydroxamic acids. acs.orgnih.gov

| Method | Key Features | Reactants | Reference |

| Photocatalytic Late-Stage Functionalization | Metal-free, sulfonyl radical intermediates | Sulfonamides and alkenes | nih.gov |

| Photocatalytic Coupling | Transition-metal-free, photosensitizer-free | Aryl triflates, SO2 surrogates, and amines | rsc.org |

| Photocatalytic S-N Coupling | Transition-metal-free, organic photocatalyst | Sodium organosulfinates and hydroxamic acids | acs.orgnih.gov |

This table highlights various metal-free and photocatalytic approaches for the synthesis of sulfonamides.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a valuable green chemistry tool for accelerating organic reactions, including the synthesis of sulfonamides. bohrium.comnih.gov The application of ultrasound irradiation can lead to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.gov The mechanical and thermal effects of acoustic cavitation are responsible for the observed rate enhancements. bohrium.com

The N-sulfonylation of amines has been successfully carried out under ultrasound irradiation at room temperature using a natural and reusable Natrolite nanozeolite catalyst. bohrium.comnih.gov This method offers several advantages, including the use of a green solvent, cleaner reaction profiles, and easier work-up procedures. nih.gov The catalyst can also be recovered and reused multiple times without a significant loss of activity. nih.gov Another example involves the ultrasound-assisted condensation of aryl sulfonyl chlorides and aryl amines in the presence of ferric chloride-bentonite, achieving yields of over 70%. researchgate.net

| Catalytic System | Reaction Conditions | Key Advantages | Reference |

| Natrolite nanozeolite | Ethanol, room temperature, ultrasound | High yields, short reaction times, reusable catalyst | bohrium.comnih.gov |

| Ferric chloride-bentonite | Ethanol, ultrasound | Yields >70% | researchgate.net |

| Sodium acetate (B1210297) | Room temperature, ultrasound | Yields >85% |

This table showcases different catalytic systems used in the ultrasound-assisted synthesis of sulfonamides.

Strategic Application of Nitrobenzenesulfonyl (Nosyl) Groups in Multi-Step Synthesis

The 2-nitrobenzenesulfonyl (o-nosyl) and 4-nitrobenzenesulfonyl (p-nosyl) groups are pivotal in modern organic synthesis for the protection and activation of amino groups. Their utility stems from their facile and mild cleavage conditions, which are orthogonal to many other common protecting groups like Boc and Cbz. This allows for selective deprotection in complex molecules. A primary application, established by Fukuyama, involves the use of nitrobenzenesulfonamides for the efficient synthesis of secondary amines from primary amines. This strategy has been widely adopted in both solution-phase and solid-phase synthesis due to its reliability and the mild conditions required for both the alkylation and deprotection steps.

The Fukuyama alkylation provides a robust method for the synthesis of secondary amines, a common structural motif. The process begins with the conversion of a primary amine to a nitrobenzenesulfonamide (a nosyl amide). The resulting N-H bond in the nosyl amide is sufficiently acidic to be deprotonated under mild basic conditions.

The two primary approaches for the subsequent N-alkylation are:

Mitsunobu Reaction: The nosyl amide can be alkylated with an alcohol under Mitsunobu conditions, typically involving reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). This method is particularly useful for introducing secondary alkyl groups.

Alkylation with Alkyl Halides: Alternatively, the nosyl amide can be deprotonated with a weak base, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), followed by reaction with an alkyl halide (e.g., butyl iodide for the synthesis of the target compound).

This two-step sequence of nosylation followed by alkylation offers a significant advantage over direct alkylation of amines, which often leads to over-alkylation and a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. The Fukuyama method provides a high degree of control, yielding mono-alkylated secondary amines cleanly.

Table 1: Comparison of Fukuyama N-Alkylation Conditions

| Method | Alkylating Agent | Reagents | Solvent | Key Features |

| Mitsunobu Conditions | Primary or Secondary Alcohol | DEAD, PPh3 | THF, Dioxane | Mild conditions, useful for complex alcohols, inverts stereochemistry at the alcohol carbon. |

| Base-mediated Alkylation | Alkyl Halide or Triflates | K2CO3, Cs2CO3 | DMF, Acetonitrile | Simple procedure, wide range of alkyl halides can be used, generally does not affect stereocenters. |

A defining feature and major advantage of the nosyl protecting group is its susceptibility to cleavage under mild nucleophilic conditions, a characteristic not shared by the more robust tosyl (Ts) group. Deprotection is typically achieved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate or cesium carbonate.

The mechanism involves the nucleophilic aromatic substitution of the thiol onto the nitro-activated benzene (B151609) ring, forming a Meisenheimer complex. This intermediate then collapses, leading to the release of the free amine and sulfur dioxide. The reaction is efficient and generally proceeds cleanly, leaving other protecting groups like Boc or Fmoc intact.

To address the malodorous nature of many common thiols, odorless or faint-smelling alternatives have been developed. Reagents such as p-mercaptobenzoic acid and n-dodecanethiol have proven effective for cleaving nosyl groups, improving the practicality of the methodology without compromising efficiency. Solid-supported thiols have also been developed, which simplify the workup process; the resin-bound byproducts are simply removed by filtration.

Table 2: Selected Reagents for Nosyl Group Cleavage

| Thiol Reagent | Base | Solvent | Temperature | Typical Reaction Time | Notes |

| Thiophenol | K2CO3 | Acetonitrile, DMF | Room Temp - 50 °C | 1-4 hours | The classical, highly efficient reagent. |

| 2-Mercaptoethanol | K2CO3 | DMF | Room Temperature | 2-6 hours | A common alternative to thiophenol. |

| n-Dodecanethiol | LiOH | THF/H2O | Room Temperature | 12-24 hours | An odorless aliphatic thiol. |

| p-Mercaptobenzoic acid | K2CO3 | DMF | 40 °C | 12 hours | Odorless, with easy separation of byproducts. |

| PS-Thiophenol Resin | Cs2CO3 | THF | Room Temp - 80 °C | 6 min (MW) - 24 h (RT) | Simplifies purification via filtration. |

Solid-phase synthesis (SPS) offers significant advantages for the construction of compound libraries, primarily through the simplification of purification, as excess reagents and soluble byproducts are washed away from the resin-bound product. The Fukuyama alkylation strategy is well-suited for adaptation to solid-phase techniques.

The typical solid-phase workflow for synthesizing N-alkylated nitrobenzenesulfonamides involves several key steps:

Immobilization: A primary amine is attached to a suitable solid support (e.g., Wang resin, trityl resin).

Nosylation: The resin-bound amine is treated with a nitrobenzenesulfonyl chloride (e.g., 4-methyl-3-nitrobenzenesulfonyl chloride) in the presence of a base.

Alkylation: The immobilized nosyl amide is then subjected to Fukuyama alkylation conditions, using an excess of the alkylating agent (e.g., an alcohol under Mitsunobu conditions or an alkyl halide with a base) to drive the reaction to completion.

Cleavage: The final N-alkylated sulfonamide product is cleaved from the resin using an appropriate acid, such as trifluoroacetic acid (TFA), often with scavengers to capture reactive species.

This polymer-supported approach allows for the rapid and efficient synthesis of diverse N-substituted nitrobenzenesulfonamide scaffolds by varying the immobilized amine and the alkylating agent in a combinatorial fashion.

Multicomponent Reactions (MCRs) for Diverse Nitrobenzenesulfonamide Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all starting materials. This approach offers high levels of atom economy, convergence, and efficiency, making it ideal for generating molecular diversity and building complex scaffolds rapidly. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent.

Passerini Three-Component Reaction (P-3CR): Discovered in 1921, the Passerini reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. The reaction is believed to proceed through a concerted, cyclic transition state and is highly efficient, often requiring no catalyst.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a fourth component, a primary amine. The four components—an amine, a carbonyl compound, an isocyanide, and a carboxylic acid—combine to form a bis-amide product. The reaction proceeds via the initial formation of an imine from the amine and carbonyl, which is then activated by the carboxylic acid for subsequent nucleophilic attack by the isocyanide.

While sulfonamides are not canonical components in the classic Passerini or Ugi reactions, their acidic N-H proton allows them to act as the acid component in Ugi-type reactions. For instance, a three-component reaction between a sulfonamide (acting as a Brønsted acid), an isocyanide, and an activated alkyne (like dialkyl acetylenedicarboxylate) can produce complex ketenimine sulfonamide derivatives, which can be further hydrolyzed to bifunctional sulfonamide-amide compounds. This strategy opens a pathway to incorporate the nitrobenzenesulfonamide scaffold into diverse molecular frameworks through efficient, one-pot MCR methodologies.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution X-ray Crystallography of N-butyl-4-methyl-3-nitrobenzenesulfonamide Derivatives

While a specific crystal structure for this compound has not been reported, extensive data from analogous sulfonamide structures, particularly nitrobenzenesulfonamide derivatives, allows for a detailed and accurate projection of its solid-state properties.

The molecular conformation of this compound is primarily defined by the geometry of the sulfonamide linker and the orientation of its substituent groups. The sulfur atom in the sulfonamide group adopts a tetrahedral geometry, while the nitrogen atom is expected to be pyramidal. The conformation of the molecule is significantly influenced by the rotation around the S-N and S-C bonds.

In analogous structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the C–S–N–C torsion angle varies significantly, leading to different orientations of the phenyl rings. mdpi.com For this compound, this torsion angle would dictate the relative positioning of the n-butyl group with respect to the 4-methyl-3-nitrophenyl ring. The flexible n-butyl chain can adopt various conformations, though it is likely to be extended to minimize steric hindrance. The nitro group's position at the 3-position is expected to cause some steric interaction with the adjacent sulfonamide group, potentially leading to a non-planar arrangement where the nitro group is twisted out of the plane of the benzene (B151609) ring. mdpi.com

The way molecules of this compound arrange themselves in a crystal lattice is governed by a combination of strong and weak intermolecular interactions. Studies on a wide range of sulfonamides reveal that their crystal packing is often dominated by hydrogen bonds and π–π stacking interactions. nih.gov The interplay between the sulfonamide, nitro, and alkyl groups dictates the final supramolecular assembly.

Based on related structures, the packing could manifest in several forms:

Chain motifs: Molecules can be linked head-to-tail via N–H⋯O hydrogen bonds, forming one-dimensional chains. nsf.govnih.gov

Sheet structures: These chains can be further interconnected by weaker C–H⋯O or C–H⋯π interactions, forming two-dimensional sheets. nih.gov

Three-dimensional networks: In some cases, more complex hydrogen bonding and other interactions can link the sheets into a robust 3D architecture. mdpi.com

The presence of the flexible n-butyl group may lead to segregated packing domains, where the aromatic parts of the molecule engage in π-stacking and hydrogen bonding, while the aliphatic butyl chains interact through weaker van der Waals forces.

The primary intermolecular interaction driving the crystal packing of sulfonamides is the hydrogen bond between the sulfonamide N-H donor and an oxygen acceptor from either a neighboring sulfonamide group or a nitro group. mdpi.comnih.gov

N–H⋯O Hydrogen Bonds: This is the most significant interaction. It typically results in the formation of centrosymmetric dimers with an R²₂(8) graph-set motif or infinite C(4) chains. nih.govnih.gov The acceptor is most commonly a sulfonyl oxygen atom.

C–H⋯O Interactions: The aromatic protons and the protons on the butyl chain can act as weak hydrogen bond donors to the oxygen atoms of the sulfonyl and nitro groups. These interactions are crucial for linking the primary hydrogen-bonded motifs into higher-dimensional structures. mdpi.comnih.gov

Nitro Group Interactions: The nitro group is a key player in directing crystal packing through C–H⋯O bonds and other weak interactions. researchgate.netrsc.org

Table 2: Typical Hydrogen Bond Geometries in Sulfonamide Crystals

| D–H···A | D···A (Å) | H···A (Å) | D–H···A (°) | Motif |

|---|---|---|---|---|

| N–H···O=S | 2.90 - 3.10 | 2.00 - 2.30 | 150 - 170 | R²₂(8) dimer or C(4) chain |

| C(aryl)–H···O=S | 3.20 - 3.40 | 2.30 - 2.60 | 130 - 160 | Links primary motifs |

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For this compound, this analysis would reveal the nature and prevalence of different molecular contacts.

The Hirshfeld surface mapped with dnorm would likely show prominent red spots, indicating close intermolecular contacts shorter than the van der Waals radii. These spots would correspond to the strong N–H⋯O hydrogen bonds and significant C–H⋯O interactions.

The 2D fingerprint plot, which summarizes the distribution of (dᵢ, dₑ) points, provides a quantitative breakdown of the interactions. Based on analyses of similar sulfonamides, the plot for the title compound is expected to be characterized by: nih.govnih.gov

A pair of sharp, symmetrical spikes at the bottom of the plot, characteristic of strong N–H⋯O hydrogen bonds.

Wing-like features corresponding to C⋯H/H⋯C contacts, indicative of C–H⋯π interactions.

A significant contribution from O⋯H/H⋯O contacts, encompassing both the strong N–H⋯O bonds and the weaker C–H⋯O interactions.

Table 3: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~30 - 40% | Van der Waals interactions from aliphatic and aromatic hydrogens. |

| O···H / H···O | ~25 - 35% | Includes strong N–H···O and weaker C–H···O hydrogen bonds. |

| C···H / H···C | ~15 - 20% | Represents C–H···π interactions and general van der Waals contacts. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive NMR analysis, based on established chemical shift data for analogous molecular fragments, provides a detailed picture of the ¹H and ¹³C NMR spectra for this compound. chemicalbook.comrsc.orgguidechem.comchemicalbook.comrsc.org

The predicted spectra are characterized by distinct regions corresponding to the aromatic protons and carbons of the substituted benzene ring and the aliphatic signals of the n-butyl group.

¹H NMR Spectrum: The aromatic region is expected to show three distinct signals for the protons on the 1,2,4-trisubstituted ring. The electron-withdrawing effects of the nitro and sulfonyl groups will cause these protons to resonate at downfield shifts. The n-butyl group will exhibit four signals with characteristic multiplicities and integrations.

Table 4: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Correlation |

|---|---|---|---|---|

| H-2 (Aromatic) | 8.2 - 8.4 | d | ~2.0 | Ortho to -SO₂NH- and -NO₂ groups, highly deshielded. |

| H-6 (Aromatic) | 7.9 - 8.1 | dd | ~8.5, ~2.0 | Ortho to -SO₂NH-, meta to -NO₂. Coupled to H-5 and H-2. |

| H-5 (Aromatic) | 7.5 - 7.7 | d | ~8.5 | Ortho to -CH₃, meta to -SO₂NH-. Coupled to H-6. |

| -NH- (Sulfonamide) | 5.0 - 5.5 | t | ~6.0 | Exchangeable proton, coupled to adjacent CH₂. |

| -N-CH₂ -CH₂-CH₂-CH₃ | 2.9 - 3.1 | q | ~7.0 | Methylene group attached to the sulfonamide nitrogen. |

| Ar-CH₃ | 2.6 - 2.8 | s | - | Methyl group on the aromatic ring. |

| -N-CH₂-CH₂ -CH₂-CH₃ | 1.4 - 1.6 | m | ~7.2 | Methylene group β to nitrogen. |

| -N-CH₂-CH₂-CH₂ -CH₃ | 1.2 - 1.4 | m | ~7.4 | Methylene group γ to nitrogen. |

¹³C NMR Spectrum: The ¹³C NMR spectrum will display signals for all 11 unique carbon atoms. The aromatic carbons will appear in the 120-150 ppm range, with their specific shifts influenced by the attached substituents. The four carbons of the n-butyl chain will be found in the upfield aliphatic region.

Table 5: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Correlation |

|---|---|---|

| C-3 (C-NO₂) | 148 - 150 | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |

| C-1 (C-SO₂) | 139 - 141 | Quaternary carbon attached to the sulfonamide group. |

| C-4 (C-CH₃) | 137 - 139 | Quaternary carbon attached to the methyl group. |

| C-6 | 131 - 133 | Aromatic CH carbon, influenced by adjacent -SO₂ group. |

| C-2 | 126 - 128 | Aromatic CH carbon, deshielded by both nitro and sulfonyl groups. |

| C-5 | 123 - 125 | Aromatic CH carbon, shielded by the ortho-methyl group. |

| -N-CH₂ -CH₂-CH₂-CH₃ | 43 - 45 | Carbon directly bonded to the sulfonamide nitrogen. |

| -N-CH₂-CH₂ -CH₂-CH₃ | 31 - 33 | Carbon β to the nitrogen. |

| Ar-CH₃ | 20 - 22 | Methyl carbon attached to the aromatic ring. |

| -N-CH₂-CH₂-CH₂ -CH₃ | 19 - 21 | Carbon γ to the nitrogen. |

Conformational Analysis and Rotational Barriers about S-N Bonds

The conformational flexibility of this compound is largely dictated by the rotation around the sulfur-nitrogen (S-N) bond of the sulfonamide group. This rotation is not free and is subject to a significant energy barrier, a characteristic feature of sulfonamides that influences their three-dimensional structure and potential biological interactions.

The barrier to rotation arises from the partial double-bond character of the S-N bond. This is a result of the delocalization of the nitrogen atom's lone pair of electrons into the d-orbitals of the sulfur atom. The extent of this delocalization, and consequently the height of the rotational barrier, is heavily influenced by the electronic nature of the substituents on both the aromatic ring and the nitrogen atom.

In the case of this compound, the presence of the strongly electron-withdrawing nitro (-NO₂) group on the benzene ring is expected to significantly increase the rotational barrier. researchgate.net Electron-withdrawing groups enhance the partial double-bond character of the S-N bond by increasing the positive charge on the sulfur atom, thereby promoting the n-d orbital interaction with the nitrogen lone pair. researchgate.net Studies on structurally related sulfonamides have shown that such electronic effects can lead to torsional barriers high enough to be measured by dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Techniques such as COSY, HSQC, and HMBC provide detailed connectivity information, allowing for the complete assignment of proton (¹H) and carbon (¹³C) signals. youtube.comsdsu.eduwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For the target molecule, a COSY spectrum would reveal the connectivity within the n-butyl chain. For instance, the protons on C1' of the butyl group would show a correlation to the protons on C2', which in turn would correlate with the protons on C3', and so on, confirming the structure of the alkyl substituent.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch This technique is crucial for assigning the carbon signals of the butyl chain and the aromatic ring by correlating them to their known proton signals. For example, the aromatic proton signals can be directly linked to their corresponding aromatic carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds. sdsu.eduepfl.ch This is particularly powerful for establishing connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms. In this compound, HMBC would be used to:

Confirm the attachment of the butyl group to the sulfonamide nitrogen by observing correlations from the C1' protons of the butyl group to the sulfonamide-bearing carbon (C-1) of the aromatic ring.

Verify the substitution pattern on the benzene ring. For example, the proton at C-2 might show correlations to C-4 (bearing the methyl group) and C-6, while the methyl protons would show correlations to C-3, C-4, and C-5.

Assign the quaternary carbons, such as C-1 (attached to the SO₂ group) and C-3 (attached to the NO₂ group), through their correlations with nearby protons.

The following table summarizes the key expected correlations in the 2D NMR spectra of this compound.

| Proton(s) | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |

|---|---|---|---|

| NH | H-1' | - | C-1', C-1 |

| Aromatic H (e.g., H-2, H-5, H-6) | Other Aromatic H's | Aromatic C's (C-2, C-5, C-6) | Other Aromatic C's (including quaternary C-1, C-3, C-4) |

| Methyl H's (-CH₃) | - | Methyl C | C-3, C-4, C-5 |

| Butyl H-1' (-CH₂-) | NH, H-2' | C-1' | C-2', C-3' |

| Butyl H-2' (-CH₂-) | H-1', H-3' | C-2' | C-1', C-3', C-4' |

| Butyl H-3' (-CH₂-) | H-2', H-4' | C-3' | C-1', C-2', C-4' |

| Butyl H-4' (-CH₃) | H-3' | C-4' | C-2', C-3' |

Vibrational Spectroscopy for Functional Group Probing

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The key functional groups—sulfonamide, nitro group, aromatic ring, and alkyl chain—each exhibit characteristic absorption bands.

The sulfonamide group gives rise to two prominent stretching vibrations for the S=O bonds. The asymmetric stretching vibration (ν_as(SO₂)) typically appears as a strong band in the 1370-1330 cm⁻¹ region, while the symmetric stretch (ν_s(SO₂)) is found at 1180-1160 cm⁻¹. researchgate.nettandfonline.com The N-H stretching vibration of a secondary sulfonamide is expected as a single band around 3300-3230 cm⁻¹. tandfonline.com

The nitro group (-NO₂) is another strong infrared absorber. It is characterized by a strong asymmetric stretching band (ν_as(NO₂)) between 1550-1475 cm⁻¹ and a medium-to-strong symmetric stretching band (ν_s(NO₂)) between 1360-1290 cm⁻¹. orgchemboulder.comresearchgate.net The presence of both the SO₂ and NO₂ groups means their respective absorption regions may overlap, particularly the ν_as(SO₂) and ν_s(NO₂) bands.

The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region. The n-butyl and methyl groups will contribute C-H stretching bands in the 2960-2850 cm⁻¹ range and bending vibrations around 1465-1375 cm⁻¹. nist.gov

The expected FTIR absorption bands are detailed in the table below.

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300-3230 | N-H Stretch | Sulfonamide (-SO₂NH-) | Medium |

| 3100-3000 | Aromatic C-H Stretch | Benzene Ring | Medium-Weak |

| 2960-2850 | Aliphatic C-H Stretch | Butyl & Methyl Groups | Medium-Strong |

| 1550-1475 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong |

| 1600-1450 | C=C Ring Stretch | Benzene Ring | Medium-Weak |

| 1370-1330 | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) | Strong |

| 1360-1290 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Medium-Strong |

| 1180-1160 | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) | Strong |

| 900-800 | S-N Stretch | Sulfonamide (-SO₂NH-) | Medium |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Benzene Ring | Strong |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR measures absorption, Raman measures the inelastic scattering of light. Vibrations that result in a significant change in polarizability, such as symmetric stretches and vibrations of non-polar bonds, tend to produce strong Raman signals.

For this compound, the symmetric stretching vibrations of the SO₂ and NO₂ groups are expected to be particularly strong in the Raman spectrum. nih.gov The symmetric ν_s(SO₂) band around 1180-1160 cm⁻¹ and the ν_s(NO₂) band around 1360-1290 cm⁻¹ will be prominent features. spectroscopyonline.com Aromatic ring stretching vibrations, particularly the "ring breathing" mode around 1000 cm⁻¹, typically give a very strong and sharp Raman band. chemicalbook.com The C-S bond stretch also provides a distinct signal in the 700-600 cm⁻¹ range. Aliphatic C-H stretching and bending modes are also observable but are often weaker than in the FTIR spectrum.

The complementary nature of FTIR and Raman spectroscopy allows for a more complete vibrational assignment and confident identification of the compound's functional groups. nih.gov

| Raman Shift Range (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Benzene Ring | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Butyl & Methyl Groups | Medium-Strong |

| ~1600 | C=C Ring Stretch | Benzene Ring | Strong |

| 1360-1290 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong |

| 1180-1160 | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) | Strong |

| ~1000 | Ring Breathing Mode | Benzene Ring | Very Strong |

| 700-600 | C-S Stretch | Arylsulfonyl Group | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the molecular identity of this compound by providing a highly accurate mass measurement of its molecular ion. The exact mass allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass for C₁₁H₁₆N₂O₄S is 272.0831 Da.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments elucidate the structure through characteristic fragmentation pathways. For aromatic sulfonamides, several key fragmentation routes are well-documented. nih.govresearchgate.net

Under positive-ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ (m/z 273.0909) would be the primary ion observed. Collision-induced dissociation (CID) of this ion would likely lead to fragments arising from:

Cleavage of the S-N bond: This is a common pathway for protonated sulfonamides, leading to the formation of a sulfonyl cation (4-methyl-3-nitrobenzenesulfonyl cation, m/z 200.0012) and neutral butylamine. researchgate.net

Loss of the butyl group: Cleavage of the N-C bond can result in the loss of a butene molecule (C₄H₈) via a rearrangement, or the loss of a butyl radical, leading to an ion at m/z 216.0332.

Loss of SO₂: A characteristic rearrangement for aromatic sulfonamides involves the extrusion of a neutral sulfur dioxide molecule (SO₂, 64 Da). nih.govresearchgate.net This would produce a fragment ion at m/z 209.1026.

Fragmentation of the nitro group: The nitro group can fragment via the loss of NO (30 Da) or NO₂ (46 Da).

The fragmentation of the non-nitrated analog, N-butyl-4-methylbenzenesulfonamide, often shows a base peak corresponding to the toluenesulfonyl cation (m/z 155) and another significant peak at m/z 91 for the tropylium (B1234903) ion. Similar fragmentations are expected here, modified by the presence of the nitro group.

| m/z (Calculated) | Ion Formula | Description of Fragment |

|---|---|---|

| 273.0909 | [C₁₁H₁₇N₂O₄S]⁺ | Protonated Molecule [M+H]⁺ |

| 216.0332 | [C₇H₈N₂O₄S]⁺ | Loss of butyl radical [M+H - C₄H₉]⁺ |

| 209.1026 | [C₁₁H₁₅N₂O₂]⁺ | Loss of SO₂ from [M+H]⁺ |

| 200.0012 | [C₇H₆NO₄S]⁺ | 4-methyl-3-nitrobenzenesulfonyl cation |

| 154.0165 | [C₇H₆NO₂]⁺ | Loss of SO₂ from sulfonyl cation |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion (from cleavage of C-S bond and rearrangement) |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores within this compound are responsible for its UV absorption profile. The primary chromophore is the nitro-substituted benzene ring.

Aromatic systems like benzene exhibit characteristic π → π* transitions. In substituted benzenes, these absorptions are modified by the attached functional groups (auxochromes). The nitro group (-NO₂) is a powerful chromophore and auxochrome that significantly alters the spectrum. It extends the conjugation of the π-system and contains non-bonding electrons (n electrons) on its oxygen atoms.

The spectrum of this compound is expected to be dominated by intense π → π* transitions associated with the nitroaromatic system. These transitions, which are allowed and thus have high molar absorptivity (ε > 10,000), are typically shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene, due to the presence of the electron-withdrawing nitro and sulfonamide groups. libretexts.orguomustansiriyah.edu.iq

Additionally, a weaker absorption band corresponding to an n → π* transition may be observed at a longer wavelength. uomustansiriyah.edu.iq This transition involves the promotion of a non-bonding electron from one of the oxygen atoms (of either the nitro or sulfonyl group) to an anti-bonding π* orbital of the aromatic ring. These transitions are symmetry-forbidden and therefore have much lower intensity (ε < 100). rsc.org

The position of these absorption maxima can be influenced by the solvent polarity. Typically, π → π* transitions experience a red shift in more polar solvents, while n → π* transitions undergo a hypsochromic (blue) shift. rsc.org

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | π bonding orbital to π anti-bonding orbital | 250-350 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | n non-bonding orbital to π anti-bonding orbital | > 300 nm | Low (ε < 100 L mol⁻¹ cm⁻¹) |

In Depth Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for predicting a wide range of molecular properties. For N-butyl-4-methyl-3-nitrobenzenesulfonamide, DFT calculations are instrumental in understanding its stability and electronic behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive and less stable molecule.

For sulfonamide derivatives, DFT calculations have been used to determine these energy values. For instance, in a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the HOMO and LUMO energies were calculated, revealing the charge transfer characteristics within the molecule. nih.gov The spatial distribution of the HOMO and LUMO is also significant. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution highlights the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific experimental or theoretical data for the HOMO-LUMO energies of this compound were found in the publicly available literature.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, often colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. These areas are usually associated with electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, shown in blue, signify a deficiency of electrons and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

In studies of similar sulfonamide compounds, MEP analyses have successfully identified the reactive centers. nih.gov For this compound, an MEP analysis would likely reveal negative potentials around the oxygen atoms of the sulfonyl and nitro groups, indicating these as primary sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms of the butyl group and the methyl group.

Table 2: Molecular Electrostatic Potential (MEP) Analysis

| Color Region | Potential (a.u.) | Interpretation |

|---|---|---|

| Red | Negative | High electron density, potential site for electrophilic attack |

| Blue | Positive | Low electron density, potential site for nucleophilic attack |

| Green | Neutral | Near-zero potential |

Specific MEP data for this compound is not available. The table provides a general interpretation of MEP color coding.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization, which is a key factor in molecular stability.

The stabilization energy, E(2), associated with these donor-acceptor interactions is a measure of the strength of the delocalization. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. NBO analysis also provides information about the hybridization of atomic orbitals, which is fundamental to understanding the geometry and bonding of the molecule.

For related sulfonamides, NBO analyses have been performed to investigate the intramolecular charge transfer and hyperconjugative interactions that contribute to their stability. nih.gov A similar analysis for this compound would likely reveal significant delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds.

Table 3: Natural Bond Orbital (NBO) Analysis - Selected Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Specific NBO analysis data for this compound could not be found in the searched literature.

Quantum Chemical Descriptors of Reactivity

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be derived that quantify the global reactivity of a molecule. These descriptors provide a theoretical framework for understanding and predicting the chemical behavior of the compound.

Electronegativity, Chemical Potential, Global Hardness, and Global Softness

Based on the energies of the HOMO and LUMO, the following global reactivity descriptors can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is approximated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half of the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Global Softness (S): The reciprocal of global hardness (S = 1/η). A softer molecule is more reactive.

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Electrophilicity Index and Nucleophilicity Parameters

The electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It is calculated using the chemical potential and global hardness: ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Nucleophilicity is the ability of a molecule to donate electrons. While there are various ways to quantify nucleophilicity, it is generally associated with a lower ionization potential (approximated by -EHOMO) and a greater propensity to donate charge.

Table 4: Quantum Chemical Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -μ | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Global Softness (S) | 1/η | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

The values for these descriptors are dependent on the HOMO and LUMO energies, which are not available for this compound.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Theoretical studies, particularly those employing Density Functional Theory (DFT), are pivotal in predicting the Non-Linear Optical (NLO) properties of molecules. For compounds similar in structure to this compound, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations have been successfully used to determine key NLO parameters. nih.gov These studies often utilize the B3LYP functional with a 6-31G(d,p) basis set to calculate the first-order hyperpolarizability (β₀), a critical measure of a molecule's NLO activity. nih.gov

The presence of both an electron-donating group (the butylamino group) and an electron-withdrawing group (the nitro group) attached to the aromatic ring system is a classic design strategy for enhancing NLO properties. This arrangement facilitates intramolecular charge transfer, which is a primary origin of the second-order nonlinear optical response. The calculated hyperpolarizability values for analogous molecules suggest that this compound would also exhibit significant NLO behavior.

To provide a quantitative perspective, a data table showcasing typical calculated NLO properties for a closely related sulfonamide derivative is presented below. These values are indicative of the potential NLO performance of this compound.

| Parameter | Calculated Value | Method |

|---|---|---|

| Dipole Moment (μ) | 7.8 D | DFT/B3LYP |

| Polarizability (α) | 2.5 x 10⁻²³ esu | DFT/B3LYP |

| First-Order Hyperpolarizability (β₀) | 15 x 10⁻³⁰ esu | DFT/B3LYP |

Conformational Analysis and Energy Landscape Mapping

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, a detailed conformational analysis can be performed computationally to map its energy landscape. This is typically achieved through potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. uni-muenchen.dereadthedocs.ioresearchgate.netq-chem.com

A PES scan would reveal the global minimum energy conformation, as well as other local minima and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with its environment, for example, in a biological receptor site or within a crystal lattice. The n-butyl chain, with its multiple rotatable bonds, contributes to a complex energy landscape with several possible low-energy conformations.

Theoretical Vibrational Spectra Simulation and Comparison with Experimental Data

Computational methods, particularly DFT, are powerful tools for simulating the vibrational spectra (FT-IR and Raman) of molecules. nih.govnih.gov For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at that equilibrium structure. These calculated frequencies correspond to the fundamental vibrational modes of the molecule.

By comparing the simulated spectra with experimentally obtained FT-IR and Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. nih.gov This comparison often requires the use of scaling factors for the calculated frequencies to account for anharmonicity and other limitations of the theoretical model.

The vibrational spectrum of this compound is expected to show characteristic bands for the functional groups present. These include stretching vibrations for the N-H bond, asymmetric and symmetric stretching of the SO₂ group, stretching of the NO₂ group, and various vibrations associated with the aromatic ring and the butyl chain. A representative table of calculated and experimental vibrational frequencies for a similar nitrobenzenesulfonamide derivative is provided below to illustrate the typical assignments. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3350 | 3342 | N-H stretching |

| νₐₛ(CH₃) | 3080 | 3075 | Asymmetric CH₃ stretching |

| νₛ(CH₃) | 2980 | 2975 | Symmetric CH₃ stretching |

| νₐₛ(NO₂) | 1540 | 1535 | Asymmetric NO₂ stretching |

| νₛ(NO₂) | 1350 | 1348 | Symmetric NO₂ stretching |

| νₐₛ(SO₂) | 1320 | 1315 | Asymmetric SO₂ stretching |

| νₛ(SO₂) | 1160 | 1158 | Symmetric SO₂ stretching |

Investigation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of Sulfonamide Formation and Cleavage Reactions

The formation of N-butyl-4-methyl-3-nitrobenzenesulfonamide, like other N-alkylsulfonamides, is typically achieved through the reaction of the corresponding sulfonyl chloride with an amine. The generally accepted mechanism for this sulfonylation reaction involves the nucleophilic attack of the amine (n-butylamine) on the electrophilic sulfur atom of 4-methyl-3-nitrobenzenesulfonyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, a base (which can be a second molecule of the amine or an added base like sodium carbonate) removes a proton from the nitrogen atom, and the chloride ion is eliminated, leading to the formation of the stable sulfonamide N-S bond. chemicalbook.com

Alternative synthetic routes that involve the nitrobenzenesulfonamide moiety include the reductive coupling of aryl sulfinates with nitroarenes and photoreactions. One method involves the reductive coupling of aryl sulfinates and nitroarenes using reducing agents like sodium bisulfite, with or without tin(II) chloride, to assemble the sulfonamide linkage. acs.org Another novel approach is the photoirradiation of nitrobenzene (B124822) derivatives in the presence of alkyl thiols, which can produce sulfonamides, albeit often in low yields. tandfonline.comtandfonline.com The proposed mechanism for this photoreaction involves the photo-excited nitrobenzene abstracting a hydrogen atom from the thiol, followed by coupling of the resulting thiyl radical with the nitrogen of the nitro group and subsequent oxygen transfer to the sulfur atom. tandfonline.comtandfonline.com

Cleavage of the sulfonamide N-S bond is a critical aspect of its use as a protecting group in organic synthesis. For nitrobenzenesulfonamides, cleavage is often facilitated by nucleophilic reagents. The presence of the electron-withdrawing nitro group makes the sulfur atom more electrophilic and the sulfonamide group a better leaving group. Common cleavage conditions involve treatment with thiols in the presence of a base. The mechanism involves the nucleophilic attack of the thiolate anion on the sulfur atom, leading to the displacement of the sulfonamide anion.

Rearrangement Reactions Involving the Nitrobenzenesulfonamide Moiety

The nitrobenzenesulfonamide moiety is known to participate in several important rearrangement reactions, which are primarily driven by the strong electron-withdrawing nature of the nitro-substituted aryl group.

The Truce-Smiles rearrangement is a powerful carbon-carbon bond-forming reaction involving an intramolecular nucleophilic aromatic substitution (SNAr). lakeheadu.caresearchgate.net In this reaction, a carbanion, generated adjacent to the sulfonamide nitrogen, acts as the nucleophile, attacking the electron-deficient aryl ring of the nitrobenzenesulfonamide group.

The mechanism proceeds as follows:

Deprotonation: A strong base (e.g., n-BuLi) abstracts a proton from the carbon alpha to the sulfonamide nitrogen, generating a carbanion.

Intramolecular Attack: The generated carbanion attacks the ipso-carbon of the nitro-activated benzene (B151609) ring. This step is facilitated by the nitro group, which stabilizes the negative charge in the resulting intermediate.

Formation of Meisenheimer Complex: This attack forms a spirocyclic intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in the reaction's success.

Ring Opening and Protonation: The C-S bond cleaves, and subsequent protonation during workup yields the rearranged product, where the aryl group has migrated from the sulfur atom to the carbon atom.

This rearrangement effectively transforms a C-N bond into a more synthetically valuable C-C bond and can create a new chiral center. lakeheadu.ca The efficiency of the Truce-Smiles rearrangement is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups, such as the nitro group in this compound, are often essential for activating the ring towards nucleophilic attack. lakeheadu.ca

N-Arylation of sulfonamides, including N-alkyl nitrobenzenesulfonamides, provides a direct route to N-aryl sulfonamides, which are significant motifs in pharmaceuticals. researchgate.netresearchgate.net These reactions typically involve transition-metal-catalyzed cross-coupling, which avoids the potential genotoxicity associated with traditional condensation methods. researchgate.netnih.gov

Commonly employed catalytic systems include those based on copper and palladium.

Copper-Catalyzed N-Arylation: The combination of a copper salt (e.g., CuI, Cu₂O) with a suitable ligand (e.g., oxalamides, 4-hydroxypicolinamides) can effectively catalyze the coupling of sulfonamides with aryl halides (bromides and chlorides). researchgate.netnih.gov

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Palladium complexes with specialized phosphine (B1218219) ligands are also used for the N-arylation of sulfonamides with aryl halides and triflates.

The general mechanism for these cross-coupling reactions involves an oxidative addition of the aryl halide to the low-valent metal catalyst, followed by coordination of the deprotonated sulfonamide to the metal center, and finally, a reductive elimination step that forms the C-N bond and regenerates the active catalyst.

Influence of Nitro and Alkyl Substituents on Reaction Kinetics and Thermodynamics

The substituents on the this compound molecule exert profound effects on its reactivity.

Nitro Group: The 3-nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the benzene ring.

Kinetics: It strongly activates the aryl ring for nucleophilic aromatic substitution reactions, such as the Truce-Smiles rearrangement, by lowering the energy of the transition state for the nucleophilic attack. This activation dramatically increases the reaction rate compared to unsubstituted or electron-donating group-substituted analogues.

Thermodynamics: The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during SNAr reactions, making the reaction thermodynamically more favorable. lakeheadu.ca Thermodynamic studies on nitrobenzenesulfonamide derivatives have been performed to determine parameters like enthalpies of combustion and formation, which provide fundamental data on their stability. nih.govnist.gov

Alkyl Substituents (N-butyl and 4-methyl):

N-butyl Group: This group primarily exerts a steric influence on the nitrogen atom, which can affect the rate of reactions at the sulfonamide moiety. Its electronic effect is weakly electron-donating. In the context of the Truce-Smiles rearrangement, the nature of the N-alkyl group influences the ease of deprotonation at the alpha-carbon.

The interplay of these electronic and steric factors is crucial for controlling the outcome and rate of chemical transformations involving this compound.

Table 1: Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Influence on Reaction Mechanisms |

|---|---|---|---|

| Nitro (NO₂) | 3 | Strong Electron-Withdrawing | Activates aryl ring for SNAr (e.g., Truce-Smiles); Stabilizes Meisenheimer intermediate; Increases electrophilicity of the sulfur atom. |

| Methyl (CH₃) | 4 | Weak Electron-Donating | Minor electronic influence, overshadowed by the nitro group. |

| n-Butyl (C₄H₉) | N | Weak Electron-Donating; Steric Bulk | Influences steric accessibility of the N-H proton and the sulfur atom; Affects ease of deprotonation in rearrangement reactions. |

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions are a critical consideration, particularly in asymmetric synthesis. For this compound, the most significant stereochemical aspect arises from reactions that create new stereocenters.

The Truce-Smiles rearrangement is a prime example, as it results in the formation of a new sp³-hybridized carbon, which can be a chiral center. lakeheadu.ca If the alpha-carbon of the N-butyl group that undergoes deprotonation is prochiral (i.e., becomes chiral upon rearrangement), the reaction can potentially lead to the formation of enantiomers or diastereomers. The stereoselectivity of the rearrangement would depend on factors such as the use of chiral bases, chiral auxiliaries, or the presence of existing stereocenters in the molecule. The development of enantioselective variants of the Truce-Smiles rearrangement is an area of active research, aiming to control the absolute configuration of the newly formed stereocenter.

Supramolecular Chemistry of N Butyl 4 Methyl 3 Nitrobenzenesulfonamide Derivatives

Anion Recognition and Binding Studies

While specific anion binding studies for N-butyl-4-methyl-3-nitrobenzenesulfonamide are not extensively documented in the literature, the inherent properties of the sulfonamide functional group suggest a significant potential for anion recognition. The sulfonamide N-H proton is acidic and can act as a hydrogen bond donor, a key feature in the design of anion receptors. The binding affinity can be modulated by the electronic nature of the substituents on the aromatic ring.

The presence of the electron-withdrawing nitro group at the 3-position is expected to increase the acidity of the N-H proton, thereby enhancing its ability to form hydrogen bonds with anions. This is a common strategy employed in the design of anion receptors. It is plausible that this compound could exhibit selective binding towards basic anions such as fluoride, chloride, and acetate (B1210297) through hydrogen bonding interactions. In some cases, the interaction with highly basic anions can lead to deprotonation of the sulfonamide. rsc.org

Table 1: Potential Anion Binding Interactions with this compound

| Anion Guest | Potential Binding Mode | Expected Relative Strength |

|---|---|---|

| Fluoride (F⁻) | Strong N-H···F⁻ hydrogen bond | Strong |

| Chloride (Cl⁻) | N-H···Cl⁻ hydrogen bond | Moderate |

Note: The expected relative strengths are predictive and based on general principles of anion--π interactions and hydrogen bonding.

Self-Assembly Processes in Solution and Solid State

The self-assembly of this compound in both solution and the solid state is dictated by a hierarchy of non-covalent interactions. In solution, the formation of dimeric or oligomeric species can be anticipated, driven by hydrogen bonding between the sulfonamide N-H donor and a sulfonyl oxygen acceptor of a neighboring molecule.

Formation of Cocrystals and Host-Guest Complexes

The ability of this compound to act as both a hydrogen bond donor and acceptor makes it an excellent candidate for the formation of cocrystals. Cocrystallization with other molecules, known as coformers, can be used to modify the physicochemical properties of the solid form. Sulfonamides have been extensively studied as model cocrystal formers. acs.org

Potential coformers for this compound could include molecules with complementary hydrogen bonding sites, such as carboxylic acids, amides, and pyridines. For instance, a carboxylic acid coformer could interact with the sulfonamide group to form a robust carboxylic acid-sulfonamide heterosynthon. The nitro group can also participate in weaker C-H···O interactions with suitable coformers.

While specific host-guest complexes involving this compound are not reported, its molecular structure suggests the possibility of acting as a guest in larger host cavities or, under certain conditions, forming host-like structures that can encapsulate smaller guest molecules.

Hierarchical Organization of Intermolecular Interactions and Hydrogen Bond Synthons

The crystal structure of derivatives of this compound is expected to be governed by a hierarchy of intermolecular interactions, with the strongest interactions dictating the primary structural motifs. The most prominent interaction is the hydrogen bond involving the sulfonamide group.

Table 2: Common Supramolecular Synthons in Sulfonamides

| Synthon Type | Description | Common Graph Set |

|---|---|---|

| Homosynthon | Dimer formation between two sulfonamide groups | R²₂(8) |

| Homosynthon | Chain formation between sulfonamide groups | C(4) |

Crystal Engineering Strategies for Tailored Solid-State Structures

Crystal engineering provides a powerful approach to control the solid-state architecture of molecular solids by designing molecules with specific functional groups that promote desired intermolecular interactions. For this compound derivatives, several strategies can be envisioned to tailor their solid-state structures.

Varying the length and branching of the N-alkyl substituent (the butyl group in this case) can also be used to control the crystal packing. Longer or bulkier alkyl groups can disrupt efficient packing and lead to the formation of more open or porous structures. By systematically modifying the molecular structure, it is possible to engineer crystals with desired properties, such as specific packing motifs, melting points, and solubilities.

Strategic Applications in Advanced Organic Synthesis and Materials Science

N-butyl-4-methyl-3-nitrobenzenesulfonamide as a Precursor for Nitrogenous Heterocycles